![molecular formula C5H13NO2 B1528944 1-Amino-3-methylbutane-2,3-diol CAS No. 1236226-80-4](/img/structure/B1528944.png)
1-Amino-3-methylbutane-2,3-diol
Overview
Description
1-Amino-3-methylbutane-2,3-diol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Biological Activity
1-Amino-3-methylbutane-2,3-diol (also referred to as 3-Methylbutane-1,2-diol) is a compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.
Chemical Overview
- Molecular Formula : C5H13NO2
- CAS Number : 50468-22-9
- Structure : The compound features two hydroxy groups and an amino group, which are critical for its biological activity.
This compound primarily acts by interacting with various enzymes and proteins within biological systems. Its mechanisms include:
- Enzyme Interaction : It targets specific enzymes such as biphenyl-2,3-diol 1,2-dioxygenase, influencing metabolic pathways and cellular functions.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, which can alter the metabolic state of cells. For instance, it has been shown to affect the expression of genes involved in metabolic pathways.
Absorption and Distribution
The absorption characteristics of this compound are still under investigation. However, its interaction with water suggests that it may influence solvent structures and reaction kinetics within biological environments.
Cellular Localization
This compound is localized in specific cellular compartments, which can affect its activity. The targeting signals and post-translational modifications play a role in directing it to particular organelles.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Modulation | Interaction with biphenyl-2,3-diol 1,2-dioxygenase |
Gene Expression | Alters expression of metabolic pathway-related genes |
Cellular Metabolism | Influences overall cellular metabolism and signaling pathways |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Metabolic Pathway Analysis : In a study examining various metabolites in bacterial systems, this compound was found to be involved in key metabolic pathways that facilitate bioremediation processes.
- Therapeutic Potential : Research has indicated that this compound may have potential therapeutic applications due to its ability to modulate enzyme activities linked to disease states .
Applications
The diverse biological activities of this compound lend themselves to various applications:
- Biotechnology : Its role as a metabolite suggests potential use in biotechnological applications related to microbial metabolism.
- Pharmaceutical Development : Given its enzyme modulation properties, it may serve as a lead compound for developing new therapeutics targeting specific metabolic disorders .
Properties
IUPAC Name |
1-amino-3-methylbutane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(2,8)4(7)3-6/h4,7-8H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUNQADJNOXKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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